

"2-Chloro-6-(trifluoromethyl)isonicotinic acid" potential research applications

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Compound of Interest

Compound Name: 2-Chloro-6-(trifluoromethyl)isonicotinic acid

CAS No.: 796090-23-8

Cat. No.: B1589544

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Technical Whitepaper: 2-Chloro-6-(trifluoromethyl)isonicotinic Acid Strategic Utilization in Medicinal & Agrochemical Discovery

Executive Summary

2-Chloro-6-(trifluoromethyl)isonicotinic acid (CAS: 796090-23-8) represents a "privileged structure" in organic synthesis. It combines the orthogonal reactivity of a halogenated pyridine with the metabolic stability and lipophilicity of a trifluoromethyl group.^[1] This scaffold is increasingly utilized to develop auxin-mimic herbicides, systemic acquired resistance (SAR) inducers in plants, and kinase inhibitors in oncology.^[1] Its unique substitution pattern allows for precise, regioselective functionalization, making it an ideal core for Fragment-Based Drug Discovery (FBDD).^[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Property	Data
IUPAC Name	2-Chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid
CAS Number	796090-23-8
Molecular Formula	C ₇ H ₃ ClF ₃ NO ₂
Molecular Weight	225.55 g/mol
Appearance	White to off-white crystalline solid
Acidity (pKa)	~2.57 (Predicted) - Highly acidic due to electron-withdrawing CF ₃ & Cl
Lipophilicity (LogP)	~2.33 - Enhanced membrane permeability vs. non-fluorinated analogs
H-Bond Donors/Acceptors	1 Donor / 3 Acceptors

Structural Analysis:

- Position 2 (Cl): Activated for nucleophilic aromatic substitution (S_NAr) and transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) due to the electron-deficient nature of the pyridine ring.
- Position 4 (COOH): A versatile handle for amidation, esterification, or reduction.[1] The "isonicotinic" position is historically significant for anti-tubercular activity (e.g., Isoniazid).[1][2]
- Position 6 (CF₃): Provides metabolic blocking (preventing oxidation) and increases lipophilicity, often improving the bioavailability of the final drug candidate.[1]

Core Research Applications

A. Agrochemicals: Auxin Mimics & Resistance Inducers

The structural homology of this compound to Picloram and Clopyralid (commercial pyridine herbicides) suggests potent auxin-mimic activity.[1]

- Mechanism: These compounds bind to the TIR1 ubiquitin ligase complex, disrupting auxin homeostasis and causing uncontrolled growth in broadleaf weeds.[1]
- Plant Immunity: Analogs of 2,6-dichloroisonicotinic acid (INA) are known to induce Systemic Acquired Resistance (SAR) in crops, priming them against viral and fungal pathogens.[1][3] The 6-CF₃ group acts as a bioisostere for chlorine, potentially altering transport kinetics in plant tissues.[1]

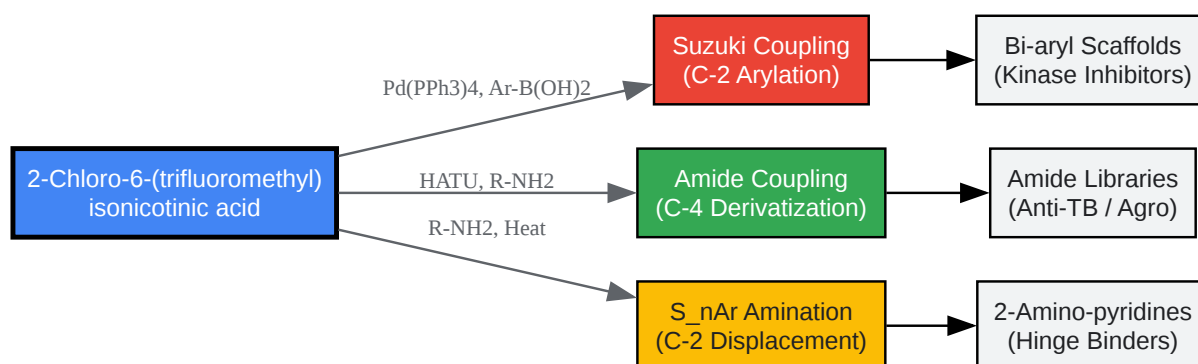
B. Medicinal Chemistry: Kinase Inhibitors & Anti-Infectives[1]

- Kinase Inhibition: The pyridine core is a common motif in Type II kinase inhibitors (e.g., Sorafenib analogs).[1] The 2-chloro group allows for the attachment of a "hinge-binding" motif or a hydrophobic tail via Suzuki coupling, while the carboxylic acid can be converted to an amide linker.[1]
- Anti-Tubercular Agents: As a derivative of isonicotinic acid, this scaffold is screened for activity against Mycobacterium tuberculosis.[1][2] The CF₃ group can block the acetylation deactivation pathway common to isoniazid resistance.[1]

Experimental Workflows & Protocols

Diagram: Reactivity & Diversification Map

The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.



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Caption: Orthogonal reactivity map showing C-2 cross-coupling and C-4 amidation pathways.

Protocol 1: C-2 Selective Suzuki-Miyaura Coupling

Objective: To introduce an aryl group at the 2-position while preserving the carboxylic acid.

Reagents:

- Substrate: **2-Chloro-6-(trifluoromethyl)isonicotinic acid** (1.0 equiv)
- Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)
- Catalyst: Pd(dppf)Cl₂[1][4]·DCM (0.05 equiv)[1]
- Base: K₂CO₃ (3.0 equiv)[1]
- Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

- Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Purge with nitrogen for 5 minutes.[1]
- Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM under a nitrogen stream.[1]
- Solvation: Add degassed solvent mixture. Seal the vial.
- Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass = MW of Substrate + MW of Aryl - HCl).
- Workup: Acidify to pH 3 with 1N HCl (critical to recover the carboxylic acid product). Extract with Ethyl Acetate.[1]
- Purification: The crude product is often pure enough for the next step; otherwise, purify via reverse-phase HPLC.[1]

Protocol 2: C-4 Amide Library Generation

Objective: To synthesize a library of amides for biological screening.

Reagents:

- Coupling Agent: HATU (1.2 equiv)[1]
- Base: DIPEA (3.0 equiv)[1]
- Amine: R-NH₂ (1.1 equiv)
- Solvent: DMF (Anhydrous)[1]

Step-by-Step:

- Activation: Dissolve the acid substrate in DMF. Add DIPEA and HATU. Stir at room temperature for 15 minutes to form the activated ester.
- Coupling: Add the amine (R-NH₂).[1]
- Reaction: Stir at room temperature for 2–4 hours.
- Quench: Add water. If the product precipitates, filter and wash.[1] If not, extract with DCM.[1]
- Note: For electron-deficient amines (e.g., anilines), heating to 50°C may be required.[1]

Safety & Handling

- Hazard Classification: Irritant (H315, H319, H335).[1] Toxic if swallowed (H301) is possible for pyridine derivatives.[1]
- Handling: Use in a fume hood.[1] The CF₃ group ensures high volatility is unlikely, but dust inhalation should be avoided.[1]
- Waste: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

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